3-Methyl-4-(pyrrolidin-1-yl)benzoic acid

Medicinal Chemistry ADME Prediction Scaffold Optimization

For discerning medicinal chemistry programs, 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS 943114-66-7) is a critical building block. Unlike the des-methyl analog, its meta-methyl group boosts lipophilicity (ΔcLogP ≈ +0.5), enhancing membrane permeability. Compared to the aromatic pyrrole analog, the saturated pyrrolidine ring provides a basic nitrogen (pKa ~10.3) and conformational flexibility crucial for target engagement. This scaffold is ideal for SAR studies, CNS drug design, and diuretic candidate synthesis. Ensure your lead optimization pipeline has this differentiated, high-purity intermediate.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B12069468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(pyrrolidin-1-yl)benzoic acid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)N2CCCC2
InChIInChI=1S/C12H15NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
InChIKeyJLOCZZJDGGLEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid: Structural Profile and Comparator Context


3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS 943114-66-7, molecular formula C₁₂H₁₅NO₂, molecular weight 205.25 g/mol) is a benzoic acid derivative bearing a pyrrolidine ring at the para position and a methyl group at the meta position . This compound belongs to the class of phenylpyrrolidines and is utilized as a versatile small molecule scaffold in medicinal chemistry and organic synthesis . Its structural features—a carboxylic acid handle, a basic pyrrolidine nitrogen, and a lipophilic methyl substituent—provide distinct physicochemical properties compared to close analogs such as 4-(pyrrolidin-1-yl)benzoic acid (MW 191.23) and 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid (MW 199.21), influencing solubility, permeability, and target engagement in drug discovery campaigns.

Why 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid Cannot Be Swapped with Unsubstituted or Unsaturated Analogs


Substituting 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid with a simpler analog like 4-(pyrrolidin-1-yl)benzoic acid or 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid can fundamentally alter molecular recognition and biological outcomes. The meta-methyl group increases lipophilicity (predicted ΔcLogP ≈ +0.5) and introduces a steric constraint absent in the des-methyl counterpart, which may affect binding pocket complementarity and passive membrane permeability [1]. Replacing the saturated pyrrolidine with an aromatic pyrrole (as in the antifungal hit compound) changes both nitrogen basicity (pKa ~10.3 for pyrrolidine vs. ~0.4 for pyrrole) and conformational flexibility, potentially abolishing interactions that rely on the aliphatic amine's hydrogen-bonding capacity and ring puckering dynamics [2]. These structural distinctions underscore why in-class compounds are not interchangeable in medicinal chemistry programs; the specific substitution pattern directly governs target engagement, ADME properties, and synthetic tractability. The quantitative evidence below illustrates key differential dimensions relevant to scientific selection and procurement decisions.

Quantitative Differentiation of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid from Closest Analogs


Increased Molecular Weight and Lipophilicity Relative to Des-Methyl Analog

The presence of a meta-methyl group in 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid raises its molecular weight to 205.25 g/mol compared to 191.23 g/mol for the unsubstituted 4-(pyrrolidin-1-yl)benzoic acid, a difference of +14.02 Da (mass of a methylene unit) . This structural modification is anticipated to increase lipophilicity by approximately 0.5 logP units based on established group contribution methods, enhancing potential for passive membrane permeability in cell-based assays [1]. Such physicochemical shifts can influence compound distribution, bioavailability, and off-target promiscuity, making the methylated derivative a distinct chemical entity for lead optimization.

Medicinal Chemistry ADME Prediction Scaffold Optimization

Saturated Pyrrolidine vs. Aromatic Pyrrole: Conformational and Electronic Distinction in CYP53 Inhibition

A close analog, 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid (MW 199.21), was identified as the best hit in a virtual screening campaign against fungal CYP53A15 (benzoate 4-monooxygenase) and demonstrated antifungal activity [1]. In contrast, 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid features a saturated pyrrolidine ring (pKa ~10.3) versus the aromatic pyrrole (pKa ~0.4), which drastically alters nitrogen basicity and hydrogen-bonding capacity. While direct inhibition data for the pyrrolidine derivative are not available, the conformational flexibility and higher basicity of pyrrolidine may enable distinct binding modes to CYP53 or other biological targets, potentially offering a different selectivity or potency profile. This electronic and steric divergence is critical when designing analogs for structure-activity relationship (SAR) studies.

Antifungal Drug Discovery Enzyme Inhibition CYP53A15

Diuretic Pharmacophore: Class-Level Evidence for Pyrrolidinyl-Benzoic Acid Derivatives

Patents disclosing substituted pyrrolidinylsulfamoylbenzoic acid derivatives demonstrate potent salidiuretic activity, with compounds showing effective dosages from 0.5 to 100 mg in animal models [1]. While these specific derivatives contain a sulfamoyl group absent in 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid, the core pyrrolidinyl-benzoic acid scaffold is a recognized pharmacophore for diuretic action. The meta-methyl substitution on our target compound may further modulate activity or selectivity relative to unsubstituted analogs. This class-level inference positions 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid as a potential intermediate for synthesizing novel diuretic candidates or as a starting point for SAR exploration in cardiovascular drug discovery.

Diuretics Salidiuretic Agents Edema Treatment

Increased Rotatable Bond Count Enables Distinct Conformational Sampling

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid possesses three rotatable bonds (excluding the pyrrolidine ring), compared to two rotatable bonds in the des-methyl analog 4-(pyrrolidin-1-yl)benzoic acid [1]. The additional bond arises from the meta-methyl group, which can rotate freely and contribute to a larger conformational ensemble. This increased flexibility may allow the compound to adopt conformations that better complement specific binding pockets, potentially improving target affinity or selectivity in fragment-based drug design. Moreover, the methyl group introduces a steric bulk that can restrict the rotation of the adjacent pyrrolidine ring, influencing the overall shape diversity of the molecule.

Conformational Analysis Ligand Efficiency Computational Chemistry

High-Impact Research and Industrial Applications of 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid


Medicinal Chemistry: Lead Optimization for Enhanced Lipophilicity and Permeability

Based on the +0.5 cLogP increase over the des-methyl analog, this compound can be employed in lead optimization programs where improved membrane permeability or CNS penetration is desired [1]. Its higher molecular weight and lipophilicity may also reduce solubility, offering a tool to balance physicochemical properties in multiparameter optimization.

Antifungal Drug Discovery: Exploring Saturated Heterocycle Scaffolds

Given the identification of the pyrrole analog as a CYP53 inhibitor, this pyrrolidine derivative serves as a structurally distinct alternative for SAR studies targeting fungal benzoate 4-monooxygenase [2]. The saturated nitrogen may enable different binding interactions or overcome resistance mechanisms associated with aromatic inhibitors.

Diuretic Agent Development: Pyrrolidinyl-Benzoic Acid Scaffold Elaboration

Patented pyrrolidinylsulfamoylbenzoic acids exhibit salidiuretic activity, and the core scaffold is shared by this compound [3]. Researchers can use 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid as an intermediate for synthesizing novel diuretic candidates, with the meta-methyl group offering a point of diversification to fine-tune potency and selectivity.

Computational Chemistry and Fragment-Based Design: Conformational Sampling Studies

The presence of three rotatable bonds and a flexible pyrrolidine ring makes this compound a useful probe for investigating ligand conformational entropy and its impact on binding free energy [1]. It can serve as a fragment for growing into larger molecules or as a test case for validating conformational sampling algorithms.

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